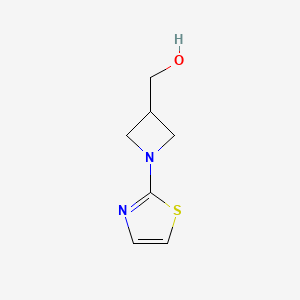

(1-(Thiazol-2-yl)azetidin-3-yl)methanol

Description

Structural Features and Nomenclature

(1-(Thiazol-2-yl)azetidin-3-yl)methanol represents a sophisticated heterocyclic compound characterized by the integration of two distinct ring systems connected through a methanol substituent. The molecular formula C₇H₁₀N₂OS indicates the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 170.23 grams per mole. The compound exists under multiple Chemical Abstracts Service registry numbers, including 1420881-99-7 and 3019-18-9, reflecting different registration pathways and structural interpretations within chemical databases.

The structural architecture of this compound encompasses several key features that contribute to its chemical and biological properties. The thiazole moiety consists of a five-membered heterocyclic ring containing both nitrogen and sulfur heteroatoms at positions 1 and 3 respectively, which is characteristic of the 1,3-thiazole classification. This ring system exhibits significant aromatic character due to π-electron delocalization, with proton nuclear magnetic resonance chemical shifts typically appearing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. The azetidine component represents a four-membered saturated nitrogen-containing heterocycle, known for its inherent ring strain and consequent reactivity profile.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the systematic name [1-(1,3-thiazol-2-yl)azetidin-3-yl]methanol clearly indicates the connectivity pattern between the heterocyclic components. The Simplified Molecular Input Line Entry System representation OCC1CN(C2=NC=CS2)C1 provides a concise structural description that facilitates computational analysis and database searching. This structural complexity creates multiple potential sites for intermolecular interactions, including hydrogen bonding through the hydroxyl group, π-π stacking interactions via the aromatic thiazole ring, and dipolar interactions through the heterocyclic nitrogen and sulfur atoms.

Historical Context and Evolution of Thiazolyl-Azetidine Hybrids

The development of thiazolyl-azetidine hybrid compounds represents a significant evolution in heterocyclic chemistry, emerging from the recognition that molecular hybridization strategies could enhance drug efficacy while minimizing resistance mechanisms. The thiazole nucleus has been recognized for decades as a privileged scaffold in medicinal chemistry, with its presence in vitamin thiamine (vitamin B₁) serving as an early indication of its biological importance. The systematic exploration of thiazole derivatives gained momentum in the latter half of the twentieth century, particularly with the discovery of their antimicrobial properties and subsequent incorporation into pharmaceutical agents.

The azetidine component of these hybrid structures carries particular historical significance due to its relationship with β-lactam antibiotics, where the four-membered ring serves as the core structural element responsible for antibacterial activity. The 2-azetidinone scaffold forms the foundation of penicillins, cephalosporins, and related β-lactam antibiotics, establishing the four-membered nitrogen heterocycle as a validated pharmacophore for antimicrobial applications. The strategic combination of thiazole and azetidine moieties represents an attempt to capitalize on the proven biological activities of both heterocyclic systems within a single molecular framework.

Research efforts in the synthesis of thiazolyl-azetidine hybrids have employed various methodological approaches, with the Hantzsch thiazole synthesis serving as a fundamental strategy for constructing the thiazole ring system. This classical reaction, involving the cyclization of α-halocarbonyl compounds with thioamides or thioureas, has been extensively modified and optimized for the preparation of complex hybrid structures. The development of one-pot synthetic methodologies has particularly advanced the field, enabling the efficient construction of multiple ring systems in single reaction sequences.

Contemporary synthetic approaches have incorporated green chemistry principles, utilizing environmentally benign catalysts and reaction conditions to improve the sustainability of thiazolyl-azetidine synthesis. The use of ionic liquids, magnetic nanoparticle catalysts, and solvent-free reaction conditions represents significant advances in the practical accessibility of these complex molecular structures. These methodological improvements have facilitated the systematic exploration of structure-activity relationships within thiazolyl-azetidine hybrid compounds, leading to the identification of lead structures with enhanced biological profiles.

Significance in Medicinal Chemistry

The medicinal chemistry significance of (1-(Thiazol-2-yl)azetidin-3-yl)methanol stems from the established biological activities associated with both thiazole and azetidine pharmacophores, combined with the potential for synergistic effects arising from their structural integration. Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity, with mechanisms involving interference with bacterial DNA synthesis and enzyme function. The thiazole ring system appears in numerous clinically approved antimicrobial agents, including aztreonam, various cephalosporins such as cefiderocol, and antifungal agents like isavuconazole and ravuconazole.

The azetidine component contributes additional medicinal chemistry value through its structural relationship to β-lactam antibiotics and its potential for novel biological interactions. Four-membered nitrogen heterocycles have been associated with diverse pharmacological activities beyond their traditional antimicrobial applications, including potential roles in cancer therapy and enzyme inhibition. The inherent ring strain of the azetidine system may facilitate unique binding interactions with biological targets, particularly those involving covalent modification or conformationally restricted binding sites.

Structure-activity relationship studies within the thiazolyl-azetidine class have revealed several key principles governing biological activity. The position of substitution on both the thiazole and azetidine rings significantly influences antimicrobial potency, with certain substitution patterns demonstrating enhanced activity against both Gram-positive and Gram-negative bacterial strains. The presence of electron-donating or electron-withdrawing groups on aromatic substituents can modulate the electronic properties of the heterocyclic systems, thereby affecting their interaction with biological targets.

Research has identified potential molecular targets for thiazolyl-azetidine compounds, including bacterial DNA gyrase and fungal cytochrome P450 14α-sterol demethylase. These targets represent well-validated mechanisms for antimicrobial activity, suggesting that thiazolyl-azetidine hybrids may function through established pathways while potentially offering advantages in terms of resistance profiles or spectrum of activity. The multi-target potential of these hybrid compounds may contribute to their effectiveness against drug-resistant pathogen strains, addressing a critical need in contemporary antimicrobial therapy.

The development of (1-(Thiazol-2-yl)azetidin-3-yl)methanol and related compounds represents a strategic approach to addressing current challenges in medicinal chemistry, particularly the need for novel antimicrobial agents with reduced resistance potential. The molecular hybridization strategy employed in these structures offers the possibility of multi-target activity, which may prove advantageous in overcoming single-target resistance mechanisms that limit the effectiveness of conventional antibiotics. Future research directions in this area are likely to focus on optimizing the balance between biological activity and pharmaceutical properties, including solubility, stability, and bioavailability characteristics essential for therapeutic development.

Properties

IUPAC Name |

[1-(1,3-thiazol-2-yl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-5-6-3-9(4-6)7-8-1-2-11-7/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGFDVGVGRKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation and Azetidine Ring Construction

According to a study on thiazolyl-azetidinone hybrids, the synthesis begins with preparing thiazole derivatives by reacting thiosemicarbazide with substituted benzaldehydes in methanol with acid catalysis, yielding thiosemicarbazone intermediates. These intermediates are then reacted with phenacyl bromides to form thiazolyl hydrazine derivatives. Subsequently, the azetidinone ring is formed by treating these intermediates with chloroacetyl chloride in the presence of triethylamine at room temperature, yielding azetidinone derivatives bearing the thiazolyl substituent.

Although this study focuses on azetidinones, the azetidine ring system is closely related and can be adapted by modifying substituents and reaction conditions to obtain azetidin-3-yl derivatives such as (1-(Thiazol-2-yl)azetidin-3-yl)methanol.

Direct Synthesis of Thiazolyl-Azetidin-3-yl Derivatives

A related approach involves the synthesis of thiazol-2-yl-azetidin-2-one derivatives by reacting cyclohexanone, substituted aromatic aldehydes, and thiourea in dimethyl carbonate with ammonium acetate catalyst under reflux conditions. This reaction forms thiazolyl lactams, which can be further transformed into azetidinyl compounds by functional group modifications.

This method highlights the use of a one-pot multicomponent reaction to assemble the thiazole and azetidine rings, which can be adapted for the preparation of (1-(Thiazol-2-yl)azetidin-3-yl)methanol by subsequent reduction or substitution steps to introduce the methanol group at the 3-position.

Functionalization to Introduce the Methanol Group

The hydroxymethyl group at the azetidin-3-yl position is typically introduced via reduction of a corresponding azetidin-3-one precursor or by nucleophilic substitution on a halogenated azetidine intermediate.

For example, azetidin-3-ones bearing a chloro substituent at the 3-position can be treated with sodium borohydride or other mild reducing agents to convert the carbonyl to a hydroxymethyl group, yielding (1-(Thiazol-2-yl)azetidin-3-yl)methanol. Alternatively, nucleophilic substitution of a 3-chloroazetidine with formaldehyde derivatives or hydroxide sources can afford the methanol-substituted azetidine.

Purification and Characterization

Purification is commonly achieved by recrystallization from ethanol or methanol, ensuring removal of impurities. Characterization includes:

- FTIR Spectroscopy: Identification of O-H stretching (~3545 cm⁻¹), N-H, C-H, C=N, and C-S vibrations confirming the thiazole and azetidine rings.

- NMR Spectroscopy: Proton NMR signals corresponding to azetidine ring protons, thiazole ring protons, and methanol hydroxyl protons (often observed as broad singlets) confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm molecular integrity.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | Thiosemicarbazide + aromatic aldehyde, MeOH, acetic acid, reflux 3h | Thiosemicarbazone derivatives | Efficient in methanol solvent |

| 2 | Cyclization | Thiosemicarbazone + phenacyl bromide, reflux in ethanol 3h | Thiazolyl hydrazine derivatives | Forms thiazole ring |

| 3 | Azetidine ring formation | Chloroacetyl chloride + triethylamine, 1,4-dioxane, RT 24h | 3-Chloroazetidin-2-one derivatives | Precursor for substitution/reduction |

| 4 | Reduction/Substitution | Sodium borohydride or hydroxide, mild conditions | (1-(Thiazol-2-yl)azetidin-3-yl)methanol | Introduces hydroxymethyl group |

| 5 | Purification | Recrystallization from ethanol or methanol | Pure target compound | Confirmed by FTIR, NMR, MS |

Research Findings and Optimization Notes

- Methanol is preferred as a solvent in condensation steps for higher yields and purity.

- Reflux times vary from 3 to 6 hours depending on the step and reagents used.

- Use of triethylamine as a base facilitates azetidine ring closure efficiently at room temperature.

- Reduction of azetidinone intermediates to hydroxymethyl derivatives requires controlled conditions to avoid ring opening or over-reduction.

- Analytical techniques such as FTIR, NMR, and mass spectrometry are essential for confirming the presence of functional groups and molecular structure.

The preparation of (1-(Thiazol-2-yl)azetidin-3-yl)methanol involves a multistep synthetic route starting from thiosemicarbazide and aromatic aldehydes to form thiazole-containing intermediates, followed by azetidine ring formation via chloroacetyl chloride reaction and subsequent introduction of the methanol group by reduction or substitution. The process is well-documented with detailed spectral characterization supporting product identity. Optimization of solvents, catalysts, and reaction times enhances yield and purity.

This synthesis strategy is supported by diverse research findings and represents a reliable method for preparing this compound for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiazol-2-yl)azetidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the thiazole or azetidine rings.

Substitution: Functional groups on the thiazole or azetidine rings can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a more saturated compound.

Scientific Research Applications

(1-(Thiazol-2-yl)azetidin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Thiazol-2-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The thiazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several azetidine- and thiazole-containing derivatives, differing primarily in substituents and ring functionalization. Key examples include:

Key Observations :

- The hydroxymethyl group (-CH2OH) offers hydrogen-bonding capability absent in methanone (-CO-) or acylated derivatives .

Key Observations :

- Azetidine derivatives often require multi-step syntheses with moderate yields (e.g., 23–82%), influenced by steric hindrance and reagent compatibility .

- The target compound’s hydroxymethyl group may necessitate protective-group strategies to avoid side reactions during synthesis.

Key Observations :

- Thiazole-containing compounds exhibit potent antitumor and antioxidant activities, but azetidine derivatives are understudied in this context .

- The hydroxymethyl group in the target compound may enhance solubility and bioavailability compared to lipophilic analogues.

Key Observations :

- The target compound’s azetidine-thiazole core aligns with fungicidal scaffolds, but its efficacy remains unvalidated in agrochemical studies .

Biological Activity

Introduction

(1-(Thiazol-2-yl)azetidin-3-yl)methanol is a heterocyclic compound that integrates a thiazole ring and an azetidine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to various pharmacological effects.

- Azetidine Ring : A four-membered saturated heterocycle that enhances the compound's structural uniqueness.

- Hydroxymethyl Group : This functional group may influence the compound's reactivity and interaction with biological systems.

Table 1: Structural Features of (1-(Thiazol-2-yl)azetidin-3-yl)methanol

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Azetidine Ring | Enhances structural uniqueness |

| Hydroxymethyl | Influences reactivity |

Target Interactions

The thiazole moiety in (1-(Thiazol-2-yl)azetidin-3-yl)methanol has been associated with various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives exhibit inhibition of bacterial protein synthesis, leading to cell death.

- Anticancer Properties : Some studies suggest that compounds with thiazole structures can inhibit cancer cell proliferation through apoptosis mechanisms .

Biochemical Pathways

Research indicates that this compound interacts with several biochemical pathways:

- Cell Signaling Modulation : It can influence pathways crucial for cell growth and differentiation.

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In vitro studies reveal that it can effectively inhibit the growth of various bacterial strains, likely due to its ability to disrupt essential metabolic pathways in bacteria.

Anticancer Activity

Recent studies have demonstrated that (1-(Thiazol-2-yl)azetidin-3-yl)methanol exhibits significant anticancer activity against different cancer cell lines. For instance:

- Breast Cancer Cells : Compounds similar to this have been shown to inhibit MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values indicating effective proliferation inhibition .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in inflammation .

Antioxidant Activity

Compounds containing thiazole rings have been noted for their antioxidant capabilities, which may protect cells from oxidative stress and related damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including (1-(Thiazol-2-yl)azetidin-3-yl)methanol:

- Anticancer Study : A study evaluated a series of thiazolidinone derivatives for their anticancer activity against MCF-7 cells. Compounds exhibited varying degrees of efficacy, highlighting the importance of structural modifications on biological activity .

- Antimicrobial Evaluation : Another study reported that certain thiazole derivatives demonstrated significant antibacterial effects against resistant strains of bacteria, underscoring their potential as therapeutic agents.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Modulation of inflammatory responses |

| Antioxidant | Protection against oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(Thiazol-2-yl)azetidin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiazole derivatives with azetidine precursors. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) yields thiazole-azetidine hybrids . Ethanol is preferred for recrystallization to achieve >95% purity. Adjusting stoichiometry (1:1 molar ratio) and reaction time minimizes byproducts like thiazole dimers .

- Key Data : Typical yields range from 32% (for structurally similar compounds) to 65%, depending on solvent polarity and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?

- Methodology :

- ¹H NMR : The azetidine C-H protons resonate at δ 3.5–4.0 ppm (split into multiplets due to ring puckering), while the thiazole protons appear as singlets at δ 7.2–8.1 ppm .

- IR : Strong O-H stretch (~3400 cm⁻¹) confirms the methanol group; thiazole C=N and C-S stretches appear at 1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively .

- HRMS : Exact mass calculations (e.g., [M + Na]⁺) should match theoretical values within 2 ppm error .

Q. How does the azetidine ring conformation affect the compound’s physicochemical properties?

- Methodology : Use Cremer-Pople puckering parameters to quantify ring non-planarity. For azetidine, puckering amplitudes (q₂) typically range from 0.3–0.5 Å, with phase angles (θ) indicating envelope or twist conformations . Molecular dynamics simulations (e.g., AMBER force fields) predict solvent-dependent conformational flexibility .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystalline packing of (1-(Thiazol-2-yl)azetidin-3-yl)methanol, and how can these be exploited for co-crystal engineering?

- Methodology : X-ray crystallography reveals hydrogen bonds between the methanol -OH and thiazole N atoms (d(O···N) ≈ 2.8 Å) . Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains, which stabilize the lattice . Co-crystallization with carboxylic acids (e.g., fumaric acid) enhances solubility via H-bonded networks .

Q. How do electronic effects of thiazole substituents modulate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) show electron-withdrawing groups (e.g., -NO₂) on the thiazole reduce electron density at the azetidine N, slowing SN2 reactions. Conversely, electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the methanol oxygen . Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Q. What contradictions exist in reported biological activity data, and how can experimental design address these discrepancies?

- Case Study : Patent EP2022/028 (structurally related azetidine-tetrazoles) reports anticancer activity (IC₅₀ = 1.2 µM), while independent studies note poor membrane permeability due to high polarity (logP = -0.8) .

- Resolution : Use prodrug strategies (e.g., esterification of the methanol group) to improve lipophilicity. Validate via parallel artificial membrane permeability assays (PAMPA) .

Data Contradictions and Resolution Strategies

| Parameter | Reported Value A | Reported Value B | Resolution Approach |

|---|---|---|---|

| Aqueous Solubility | 12 mg/mL (pH 7.4) | 3 mg/mL (pH 7.4) | Re-measure via shake-flask method with HPLC-UV quantification |

| Biological IC₅₀ | 1.2 µM (cancer cells) | >10 µM (same cell line) | Standardize assay conditions (e.g., serum concentration, incubation time) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.